

# Application Notes and Protocols: Synthesis of Epoxides using Trimethylsulfonium Iodide

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## Compound of Interest

Compound Name: **Trimethylsulfonium**

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## Introduction

The synthesis of epoxides, or oxiranes, is a fundamental transformation in organic chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The Corey-Chaykovsky reaction stands out as a robust and widely utilized method for the conversion of aldehydes and ketones to their corresponding epoxides.<sup>[1][2][3][4][5]</sup> This reaction employs a sulfur ylide, which acts as a methylene-transfer agent.<sup>[2]</sup> **Trimethylsulfonium** iodide is a common and commercially available precursor for the in-situ generation of the required sulfur ylide, dimethylsulfonium methylide. This document provides detailed application notes and protocols for the use of **trimethylsulfonium** iodide in the synthesis of epoxides.

## Reaction Principle: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound (aldehyde or ketone) to produce an epoxide.<sup>[1][3]</sup> The reaction can be divided into two main stages:

- **Ylide Formation:** **Trimethylsulfonium** iodide is deprotonated by a strong base, such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or potassium hydroxide (KOH), to generate the highly reactive dimethylsulfonium methylide in situ.<sup>[1][3][4][5]</sup>

- Epoxidation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting betaine intermediate then undergoes an intramolecular nucleophilic substitution, with the oxygen anion displacing the dimethyl sulfide leaving group to form the three-membered epoxide ring.[1][2]

A key feature of the Corey-Chaykovsky reaction that distinguishes it from the Wittig reaction is the formation of an epoxide rather than an alkene. This is because the sulfur-oxygen bond is significantly weaker than the phosphorus-oxygen double bond that drives the Wittig reaction towards olefination.[1][2]

## Reaction Mechanism

Caption: Mechanism of the Corey-Chaykovsky reaction.

## Applications in Synthesis

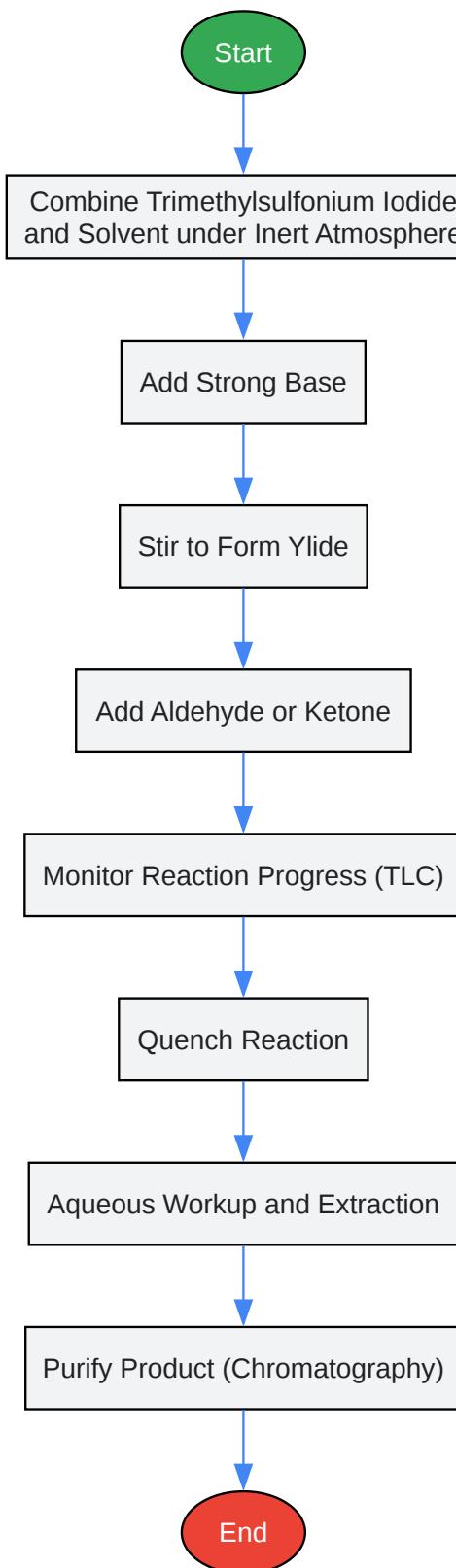
The Corey-Chaykovsky reaction using **trimethylsulfonium** iodide is a versatile tool in organic synthesis with broad applications:

- Pharmaceutical Synthesis: Epoxides are crucial building blocks for many active pharmaceutical ingredients. For instance, this methodology has been applied in the synthesis of complex molecules like the anti-tumor agent goniothalamin and in the development of intermediates for drugs such as carfilzomib.[6][7]
- Natural Product Synthesis: The stereoselective nature of the reaction makes it valuable for the synthesis of complex natural products containing epoxide moieties.[6]
- Fine Chemicals: The reaction is used to produce a variety of specialty chemicals and intermediates.

## Experimental Protocols

The following protocols are generalized procedures for the synthesis of epoxides from aldehydes and ketones using **trimethylsulfonium** iodide. The choice of base and solvent can influence reaction times and yields.

## General Experimental Workflow



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Caption: General workflow for epoxide synthesis.

## Protocol 1: Using Sodium Hydride in DMSO/THF

This is a common and effective method for a wide range of substrates.

Materials:

- **Trimethylsulfonium** iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF)
- Aldehyde or ketone substrate
- Anhydrous diethyl ether or ethyl acetate for extraction
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- Ylide Preparation:
  - To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.5 - 4.0 equivalents).[8][9]
  - Carefully add anhydrous DMSO (or a 2:1 mixture of DMSO/THF) to the flask.[9]
  - Stir the suspension for 15 minutes at room temperature.
  - Add **trimethylsulfonium** iodide (1.5 - 2.25 equivalents) in one portion.[8][9]

- Continue stirring for an additional 15-20 minutes, during which time the sulfur ylide will form.
- Reaction with Carbonyl Compound:
  - Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF or DMSO.
  - Add the solution of the carbonyl compound dropwise to the ylide suspension at room temperature.
  - Stir the reaction mixture at ambient temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.[\[10\]](#)
- Work-up and Purification:
  - Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous NH<sub>4</sub>Cl solution.
  - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
  - Combine the organic layers and wash with water and then brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford the pure epoxide.

## Protocol 2: Using Potassium tert-Butoxide in DMSO

This method is also highly efficient and can be advantageous for certain substrates.[\[11\]](#)

Materials:

- **Trimethylsulfonium iodide**
- Potassium tert-butoxide (KOt-Bu)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Aldehyde or ketone substrate
- Standard work-up and purification reagents as in Protocol 1.

Procedure:

- Ylide Preparation and Reaction:
  - Dissolve **trimethylsulfonium** iodide (1.65 equivalents) in dry DMSO in a round-bottom flask under an inert atmosphere.[12]
  - Add the aldehyde or ketone (1.0 equivalent).
  - Add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.[12]
  - Stir the resulting solution at room temperature for 2 hours or until completion as indicated by TLC.[12]
- Work-up and Purification:
  - Follow the same work-up and purification procedure as described in Protocol 1.

## Protocol 3: Using Potassium Hydroxide in a Biphasic System

This simplified procedure uses a less hazardous base and can be effective for ketones and aromatic aldehydes.[13][14]

Materials:

- **Trimethylsulfonium** iodide
- Crushed potassium hydroxide (KOH)
- Tertiary butanol or Acetonitrile

- Aldehyde or ketone substrate
- Standard work-up and purification reagents as in Protocol 1.

Procedure:

- Reaction:
  - In a round-bottom flask, combine the ketone or aromatic aldehyde (1.0 equivalent), **trimethylsulfonium** iodide (as the ylide precursor), and crushed potassium hydroxide in tertiary butanol or acetonitrile.[\[13\]](#)[\[14\]](#)
  - Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.
- Work-up and Purification:
  - Follow the same work-up and purification procedure as described in Protocol 1.

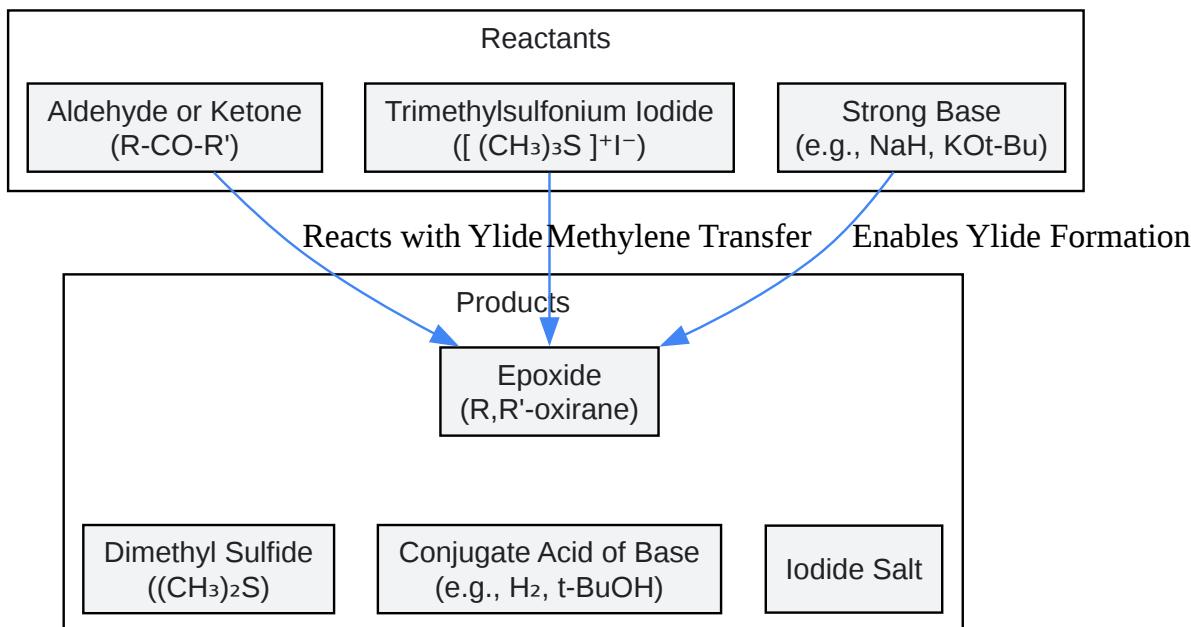
## Substrate Scope and Reaction Performance

The Corey-Chaykovsky reaction using **trimethylsulfonium** iodide is applicable to a wide range of aldehydes and ketones. The table below summarizes typical reaction conditions and yields for various substrates.

Substrate (Aldehyde/ Ketone)	Base	Solvent	Time (h)	Yield (%)	Reference
Kobusone	KOt-Bu	DMF	-	91	[6]
Aromatic Aldehydes	KOH	t-BuOH	-	Satisfactory to Excellent	[13]
Ketones	KOH	t-BuOH	-	Satisfactory to Excellent	[13]
Various Aldehydes and Ketones	KOH	(bmim)PF <sub>6</sub>	2	77-91	[15]
Cyclohex-2- enone (Cyclopropan ation)	KOH	(bmim)PF <sub>6</sub>	-	90-95	[15]
Furanic Ketones	KOH	Acetonitrile/H <sub>2</sub> O	Short	Very High	[14]
Cyclic Ketones	KOH	Acetonitrile/H <sub>2</sub> O	Short	High	[14]

Note: Reaction times and yields are highly substrate and condition dependent. The data presented is for comparative purposes.

## Logical Relationship of Reactants to Product



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Caption: Relationship between reactants and products.

## Safety and Handling

- **Trimethylsulfonium** iodide is a stable solid but should be handled in a well-ventilated fume hood.
- Strong bases such as sodium hydride and potassium tert-butoxide are highly reactive and corrosive. Sodium hydride is flammable and reacts violently with water. These reagents must be handled under an inert atmosphere with appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Anhydrous solvents like DMSO and THF are flammable and should be handled with care.

## Conclusion

The use of **trimethylsulfonium** iodide for the synthesis of epoxides via the Corey-Chaykovsky reaction is a powerful and versatile method in organic synthesis. Its broad substrate scope, generally high yields, and the commercial availability of the reagent make it an attractive choice

for researchers in academia and industry, including those in drug development. The selection of the appropriate base and solvent system is crucial for optimizing the reaction for a specific substrate. The protocols and data provided herein serve as a comprehensive guide for the successful application of this important synthetic transformation.

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